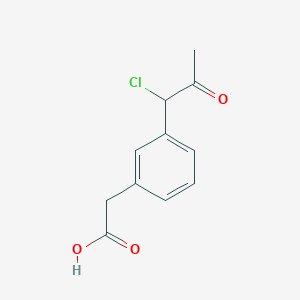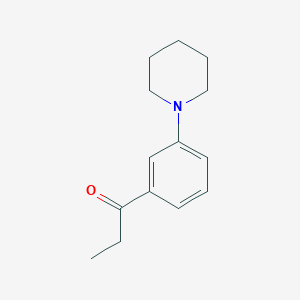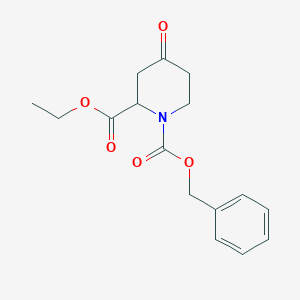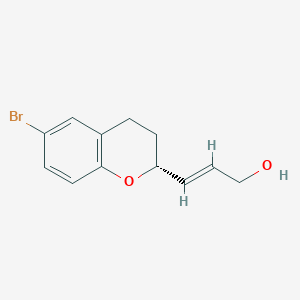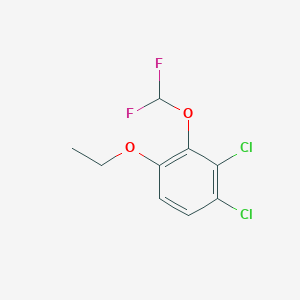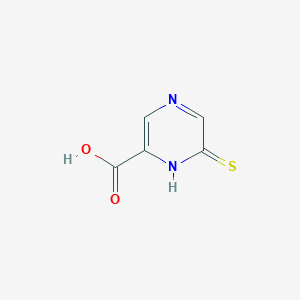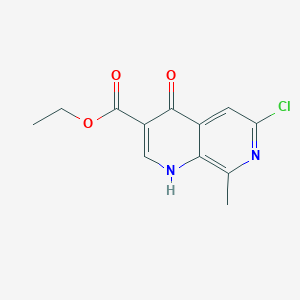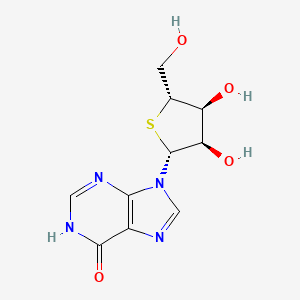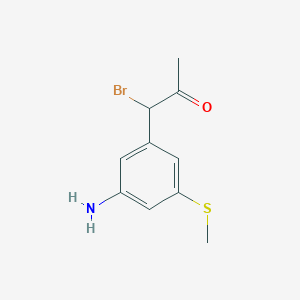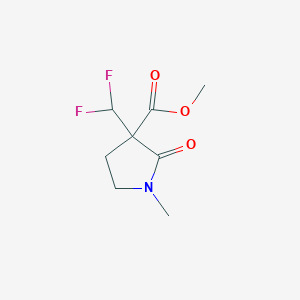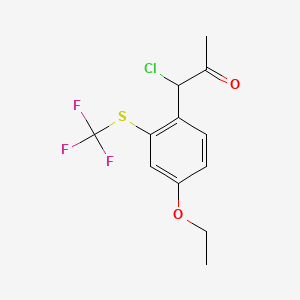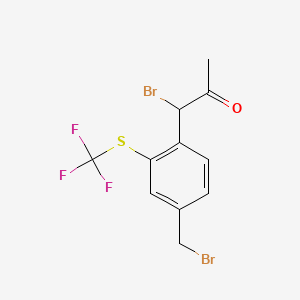
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, trifluoromethylthio, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group. The final step usually involves the formation of the propan-2-one moiety through a series of reactions that may include halogenation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-(4-bromophenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-Bromo-1-(4-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromomethyl group.
1-Bromo-1-(4-(bromomethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
Uniqueness
1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C11H9Br2F3OS |
|---|---|
Peso molecular |
406.06 g/mol |
Nombre IUPAC |
1-bromo-1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3OS/c1-6(17)10(13)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clave InChI |
VPBCOUXCJJDDQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)CBr)SC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




